molecular formula C12H13F2NO3 B2915619 (2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid CAS No. 956684-24-5

(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2915619
CAS No.: 956684-24-5
M. Wt: 257.237
InChI Key: RNOQHFYNGRGYKE-JTQLQIEISA-N
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Description

(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluorophenyl group, which is known for its significant impact on the biological activity and stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

These processes can be achieved using various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The difluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols. Substitution reactions can lead to a variety of functionalized difluorophenyl derivatives.

Scientific Research Applications

(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid involves its interaction with molecular targets, such as enzymes or receptors, through its difluorophenyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid apart is its specific structural configuration, which imparts unique chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-[(2,6-difluorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-6(2)10(12(17)18)15-11(16)9-7(13)4-3-5-8(9)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQHFYNGRGYKE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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